molecular formula C17H13N3O4S B11583542 (5Z)-5-(2,5-dimethoxybenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2,5-dimethoxybenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11583542
M. Wt: 355.4 g/mol
InChI Key: YANVVZOBTRKPIM-ZROIWOOFSA-N
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Description

(5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolo-thiazole core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the triazolo-thiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, (5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic properties. Its potential to inhibit specific enzymes or receptors could lead to the development of new treatments for various diseases.

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its triazolo-thiazole core, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C17H13N3O4S

Molecular Weight

355.4 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H13N3O4S/c1-22-11-5-6-12(23-2)10(8-11)9-14-16(21)20-17(25-14)18-15(19-20)13-4-3-7-24-13/h3-9H,1-2H3/b14-9-

InChI Key

YANVVZOBTRKPIM-ZROIWOOFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Origin of Product

United States

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